Methyl 5-({[(tert-butoxy)carbonyl]amino}methyl)piperidine-2-carboxylate
Overview
Description
Methyl 5-({[(tert-butoxy)carbonyl]amino}methyl)piperidine-2-carboxylate is a chemical compound with the molecular formula C13H24N2O4. It is often used in organic synthesis and has applications in various fields of scientific research. The compound is characterized by its piperidine ring structure, which is substituted with a methyl ester and a tert-butoxycarbonyl (Boc)-protected amine group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-({[(tert-butoxy)carbonyl]amino}methyl)piperidine-2-carboxylate typically involves the protection of the amine group with a tert-butoxycarbonyl (Boc) group, followed by esterification. One common method includes the reaction of piperidine-2-carboxylic acid with tert-butyl chloroformate to introduce the Boc group. This is followed by methylation using methanol and a suitable catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to maintain the integrity of the Boc-protected amine group and the ester functionality .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-({[(tert-butoxy)carbonyl]amino}methyl)piperidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the ester group or the piperidine ring.
Substitution: Nucleophilic substitution reactions can occur at the Boc-protected amine group or the ester group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility in synthesis .
Scientific Research Applications
Methyl 5-({[(tert-butoxy)carbonyl]amino}methyl)piperidine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 5-({[(tert-butoxy)carbonyl]amino}methyl)piperidine-2-carboxylate involves its interaction with specific molecular targets. The Boc-protected amine group can be deprotected under acidic conditions, revealing a free amine that can participate in various biochemical pathways. The ester group can also undergo hydrolysis to produce carboxylic acids, which can further interact with biological molecules .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-({[(tert-butoxy)carbonyl]amino}pyrimidine-2-carboxylate): Similar structure but with a pyrimidine ring instead of a piperidine ring.
tert-Butyloxycarbonyl-protected amino acid ionic liquids: Used in peptide synthesis and have similar Boc-protected amine groups.
Uniqueness
Methyl 5-({[(tert-butoxy)carbonyl]amino}methyl)piperidine-2-carboxylate is unique due to its combination of a piperidine ring and Boc-protected amine group, which provides stability and versatility in synthetic applications. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research .
Properties
IUPAC Name |
methyl 5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]piperidine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O4/c1-13(2,3)19-12(17)15-8-9-5-6-10(14-7-9)11(16)18-4/h9-10,14H,5-8H2,1-4H3,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUKCWZAMOFLESG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCC(NC1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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